Cefprozil

Vue d'ensemble

Description

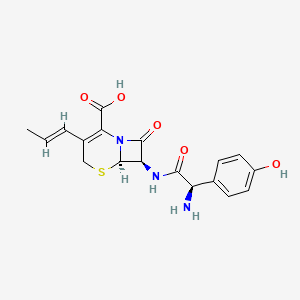

Cefprozil est un antibiotique céphalosporine de deuxième génération, qui a été initialement découvert en 1983 et approuvé pour un usage médical en 1992 . Il est couramment utilisé pour traiter diverses infections bactériennes, notamment la pharyngite, l’amygdalite, l’otite moyenne et les infections cutanées non compliquées . This compound est disponible sous forme de comprimés et de suspension liquide .

Applications De Recherche Scientifique

Cefprozil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and modification of cephalosporin antibiotics. In biology and medicine, this compound is extensively used to treat bacterial infections, including those caused by resistant bacteria . Its broad spectrum of antimicrobial activity makes it a valuable tool in clinical research and treatment .

Mécanisme D'action

Cefprozil exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l’intérieur de la paroi cellulaire bactérienne, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne . Cette inhibition entraîne la lyse et la mort des cellules bactériennes, ce qui fait de this compound un antibiotique efficace contre un large éventail de bactéries .

Analyse Biochimique

Biochemical Properties

Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death. This compound interacts with enzymes such as autolysins, which mediate cell lysis .

Cellular Effects

This compound exerts its effects on bacterial cells by disrupting cell wall synthesis, leading to cell lysis and death . This disruption affects various cellular processes, including cell signaling pathways and gene expression. By inhibiting cell wall synthesis, this compound prevents bacteria from maintaining their structural integrity, ultimately leading to their death .

Molecular Mechanism

At the molecular level, this compound binds to penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, preventing the formation of a functional cell wall . The inhibition of cell wall synthesis leads to cell lysis, mediated by autolytic enzymes such as autolysins . This compound’s mechanism of action is similar to that of other beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable and effective over time. Its stability allows for consistent inhibition of bacterial cell wall synthesis, leading to sustained antibacterial effects . Long-term studies have demonstrated that this compound maintains its efficacy in inhibiting bacterial growth and preventing infections .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits bacterial growth and prevents infections . At higher doses, this compound may cause adverse effects such as diarrhea and loss of appetite . It is important to determine the appropriate dosage to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver and excreted in the urine . It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . The metabolic pathways of this compound ensure its elimination from the body, preventing accumulation and potential toxicity .

Transport and Distribution

This compound is well-absorbed and distributed throughout the body . It is transported to various tissues and organs, where it exerts its antibacterial effects . This compound’s distribution is facilitated by its ability to bind to plasma proteins, allowing it to reach target sites of infection .

Subcellular Localization

This compound localizes to the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) and inhibits cell wall synthesis . This localization is crucial for its antibacterial activity, as it allows this compound to effectively disrupt bacterial cell wall formation . The subcellular localization of this compound ensures its targeted action against bacterial infections .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Cefprozil est synthétisé par une série de réactions chimiques. Une méthode courante consiste à déplacer un chlorure allylique dans un composé intermédiaire par la triphénylphosphine pour former un sel de phosphonium . Ce processus implique plusieurs étapes, y compris l’utilisation de réactifs spécifiques et de conditions réactionnelles pour garantir la pureté et l’efficacité du produit final.

Méthodes de production industrielle : La production industrielle de this compound implique la préparation d’une suspension en plusieurs étapes. Ces étapes comprennent le pré-mélange de diluants et de cellulose microcristalline, suivi d’une granulation humide avec des cosolvants et des agents mouillants . Les granulés sont ensuite séchés, mélangés à du this compound et à d’autres agents, puis conditionnés en sous-emballages pour obtenir le produit de suspension final . Cette méthode garantit une faible teneur en impuretés, un taux de dissolution élevé et une bonne stabilité, ce qui la rend adaptée à la production de masse.

Analyse Des Réactions Chimiques

Types de réactions : Cefprozil subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles à sa synthèse et à sa modification pour améliorer ses propriétés antibactériennes.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le sulfate cérique d’ammonium et le chlorure ferrique comme agents oxydants . Ces réactifs facilitent la formation de produits spécifiques qui contribuent à l’efficacité du composé en tant qu’antibiotique.

Principaux produits formés : Les principaux produits formés par les réactions impliquant this compound comprennent ses isomères cis et trans. Ces isomères présentent différents niveaux d’activité antibactérienne, le cis-cefprozil étant plus puissant contre les organismes Gram-négatifs .

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé pour étudier la synthèse et la modification des antibiotiques céphalosporines. En biologie et en médecine, this compound est largement utilisé pour traiter les infections bactériennes, y compris celles causées par des bactéries résistantes . Son large spectre d’activité antimicrobienne en fait un outil précieux dans la recherche clinique et le traitement .

Comparaison Avec Des Composés Similaires

Cefprozil est souvent comparé à d’autres antibiotiques céphalosporines, tels que la céfuroxime et la céfaclor. Bien que tous ces composés appartiennent à la même classe d’antibiotiques, this compound est unique par son large spectre d’activité et son efficacité contre les bactéries Gram-positives et Gram-négatives . D’autres composés similaires incluent l’amoxicilline et l’augmentin, qui sont également utilisés pour traiter les infections bactériennes mais diffèrent par leur structure chimique et leur spectre d’activité .

Conclusion

This compound est un antibiotique céphalosporine de deuxième génération précieux, doté d’une large gamme d’applications en médecine et en recherche scientifique. Ses propriétés uniques, notamment son large spectre d’activité et son efficacité contre les bactéries résistantes, en font un outil crucial dans la lutte contre les infections bactériennes.

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-ZAMMOSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873545 | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

92676-86-3, 92665-29-7 | |

| Record name | trans-Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil anhydrous, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218-225 °C | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: What is the mechanism of action of cefprozil?

A: this compound, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis. [, , ] This binding inhibits the transpeptidation and transglycosylation reactions, leading to a weakened cell wall and ultimately bacterial cell death. [, , ]

Q2: Which bacterial species is this compound effective against?

A2: this compound exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. In vitro studies demonstrate its effectiveness against a range of clinically relevant pathogens, including:

- Gram-positive:

- Gram-negative:

Q3: Does this compound possess activity against anaerobic bacteria?

A: this compound demonstrates in vitro activity against certain anaerobic species, including: []

Q4: What is the bioavailability of this compound?

A: this compound exhibits excellent oral bioavailability. Studies in humans indicate an absolute bioavailability of approximately 89-94% for the cis isomer, the predominant and more potent form of the drug. []

Q5: How does food intake influence this compound absorption?

A: A study comparing the pharmacokinetics of this compound and cefaclor under fasting and fed conditions revealed that while food intake significantly reduced the absorption rate and peak plasma concentration of cefaclor, this compound absorption remained largely unaffected. []

Q6: Does this compound penetrate well into tissues and fluids?

A: this compound demonstrates favorable tissue penetration. Research indicates that it achieves therapeutic concentrations in various sites, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [, ] This penetration contributes to its efficacy in treating infections at these sites.

Q7: How is this compound eliminated from the body?

A: this compound is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, ] Studies indicate a mean urinary recovery of approximately 60%. [, ]

Q8: What are the mechanisms of resistance to this compound?

A: Resistance to this compound, like other beta-lactams, can arise from several mechanisms, including: []

Q9: Does cross-resistance exist between this compound and other antibiotics?

A: Cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that share similar PBP binding profiles or are susceptible to the same beta-lactamases. []

Q10: Has this compound demonstrated clinical efficacy in treating infections?

A: this compound has proven effective in treating various bacterial infections, supported by numerous clinical trials. [, , , , , , , , ] It has shown comparable or superior efficacy to other commonly prescribed antibiotics, including other cephalosporins, in treating infections such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1142056.png)

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)

![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)